diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate
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Description
Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate is a useful research compound. Its molecular formula is C15H20BrN2O4P and its molecular weight is 403.213. The purity is usually 95%.
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Scientific Research Applications
Application in Polymer Modification
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through a condensation reaction with various amines, including 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, showed increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Terphenyl Derivatives
Research on the synthesis of 4-bromo-1,1′:4′,1″-terphenyl involved the Stevens rearrangement of quaternary ammonium salts containing 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, indicating its utility in creating complex organic compounds (Chukhajian et al., 2020).
Synthesis of Oxazole Derivatives
The synthesis of new 4-phosphorylated 5-amino-1,3-oxazoles was achieved using compounds like 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, contributing to advancements in the field of organic chemistry and synthesis of novel oxazole derivatives (Kondratyuk et al., 2011).
Properties
IUPAC Name |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN2O4P/c1-5-20-23(19,21-6-2)14-15(18(3)4)22-13(17-14)11-7-9-12(16)10-8-11/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYMQIJPHRRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)N(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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